molecular formula C8H7ClN4S B11880894 N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

Cat. No.: B11880894
M. Wt: 226.69 g/mol
InChI Key: KSRQBZFEBQQSCH-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine features a pyrimidine-thiazole core, a structure of significant interest in medicinal chemistry. Compounds based on the N-(pyrimidin-4-yl)thiazol-2-amine scaffold have been identified as potent glucokinase (GK) activators and investigated as dual-acting hypoglycemic agents that activate both GK and PPARγ . This structural motif is also found in pharmaceutical impurities, such as a closely related compound identified as Dasatinib Impurity 4, highlighting its relevance in the synthesis and quality control of active pharmaceutical ingredients (APIs) . Researchers can leverage this chemical building block in developing novel therapeutic candidates and in metabolic disease research. The compound must be handled with appropriate safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed. Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is required. Use only in a chemical fume hood and ensure all contaminated clothing is washed before reuse . For Research Use Only (RUO). Not for diagnostic or personal use.

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

N-(2-chloro-5-methylpyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

KSRQBZFEBQQSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=NC=CS2)Cl

Origin of Product

United States

Preparation Methods

Direct Coupling of 2-Chloro-5-methylpyrimidin-4-amine with Thiazol-2-amine

The most straightforward route involves the reaction of 2-chloro-5-methylpyrimidin-4-amine (CAS 79055-62-2) with thiazol-2-amine under basic conditions. The electron-deficient pyrimidine ring activates the chloro substituent at position 2 for nucleophilic attack by the amine group of thiazole.

Typical Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF) or 1,4-dioxane.

  • Base: Sodium carbonate (Na2CO3) or potassium tert-butoxide (t-BuOK).

  • Temperature: 80–100°C for 12–24 hours.

  • Yield: 57–68% after silica gel chromatography.

Mechanistic Insight
The reaction proceeds via a two-step pathway:

  • Deprotonation of thiazol-2-amine by the base to generate a nucleophilic amine anion.

  • Displacement of the chloride leaving group on the pyrimidine ring, forming the C–N bond.

Challenges

  • Competing side reactions, such as hydrolysis of the chloro group, necessitate strict anhydrous conditions.

  • Steric hindrance from the methyl group at position 5 may slow the substitution kinetics.

Transition Metal-Catalyzed Cross-Couplings

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers superior regioselectivity for constructing the C–N bond. This method is preferred for substrates with steric constraints.

Representative Protocol

  • Catalyst System: Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2, 5 mol%).

  • Ligand: XantPhos (10 mol%) to stabilize the palladium intermediate.

  • Base: Sodium tert-butoxide (t-BuONa, 2 equiv).

  • Solvent: Toluene or 1,4-dioxane under nitrogen atmosphere.

  • Temperature: 110°C for 12–18 hours.

  • Yield: 72–78% after prep-HPLC purification.

Advantages

  • Tolerates electron-withdrawing groups on both coupling partners.

  • Enables late-stage functionalization of complex intermediates.

Limitations

  • High catalyst loading increases production costs.

  • Requires rigorous exclusion of moisture and oxygen.

Sequential Synthesis via Intermediate Functionalization

Pyrimidine Ring Construction Followed by Thiazole Coupling

A modular approach involves synthesizing the pyrimidine core first, followed by introducing the thiazole moiety.

Step 1: Synthesis of 2-Chloro-5-methylpyrimidin-4-amine

  • Method: Cyclocondensation of 4-amino-5-methyl-2-chloropyridine with 4-hydroxy-6-methyl-pyrone in the presence of LiCl at 160°C.

  • Yield: 53% after silica gel flash chromatography.

Step 2: Thiazole Incorporation

  • Reagents: Thiazol-2-amine, Pd(OAc)2 (2 mol%), and DavePhos ligand.

  • Conditions: Microwave irradiation at 150°C for 1 hour.

  • Yield: 65% with >95% purity by HPLC.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Cost Efficiency Scalability
SNAr57–6812–24 hHighModerate
Buchwald-Hartwig72–7812–18 hLowHigh
Sequential Synthesis651 h (microwave)ModerateLimited

Key Observations

  • Buchwald-Hartwig amination provides the highest yields but requires expensive catalysts.

  • Microwave-assisted synthesis drastically reduces reaction times, making it suitable for high-throughput screening.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography with ethyl acetate/hexanes gradients is effective for initial purification.

  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.06 (s, 1H, pyrimidine-H), 7.64 (d, J = 3.7 Hz, 1H, thiazole-H), 6.82 (br s, 2H, NH2), 2.03 (s, 3H, CH3).

  • HRMS (ESI+): m/z calcd. for C8H8ClN5S [M+H]+: 241.0124; found: 241.0128.

Industrial-Scale Considerations

Solvent Recovery Systems

  • 1,4-Dioxane and toluene are recycled via distillation to minimize waste.

  • Pd catalysts are recovered using scavenger resins (e.g., SiliaBond Thiol).

Crystallization Optimization

  • High-purity CCT (2-chloro-5-chloromethyl-1,3-thiazole) is obtained via recrystallization from heptane/ethyl acetate (3:1).

  • Final compound is crystallized from ethanol/water (4:1) to achieve >99% purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 2-position of the pyrimidine ring undergoes nucleophilic displacement with amines, alcohols, and thiols. This reactivity enables structural diversification for SAR studies or prodrug development .

ReagentConditionsProduct StructureYield (%)Reference
PiperazineDMF, 80°C, 12 hN-(5-Methyl-2-(piperazin-1-yl)pyrimidin-4-yl)thiazol-2-amine78
MorpholineEtOH, reflux, 6 hN-(5-Methyl-2-morpholinopyrimidin-4-yl)thiazol-2-amine82
4-MethylpiperazineCH₃CN, microwave, 150°CN-(2-(4-Methylpiperazin-1-yl)-5-methylpyrimidin-4-yl)thiazol-2-amine65
EthanolamineK₂CO₃, DMSO, 100°CN-(5-Methyl-2-(2-hydroxyethylamino)pyrimidin-4-yl)thiazol-2-amine71

Key observations:

  • Electron-donating groups on the nucleophile (e.g., piperazine) enhance reaction rates due to increased basicity .

  • Steric hindrance from the 5-methyl group moderately slows substitution kinetics compared to unsubstituted analogues.

Cyclization Reactions

The thiazole nitrogen participates in annulation reactions to form fused heterocyclic systems .

Reagent/ConditionsProductApplicationYield (%)Reference
DMF-DMA, 120°C, 3 hPyrido[2,3-d]thiazolo[3,2-a]pyrimidineKinase inhibitor intermediates68
Ac₂O, H₂SO₄, refluxThiazolo[3,2-a]pyrimidin-5-oneAnticancer scaffold55
CS₂, KOH, EtOH, 70°CThiazolo[5,4-d]thiazole-pyrimidine hybridAntimicrobial agents42

Mechanistic insights:

  • Cyclization typically proceeds via intramolecular nucleophilic attack, facilitated by the planar conformation of the thiazole-pyrimidine system .

  • Electron-withdrawing groups (e.g., chloro) at the pyrimidine 2-position lower the activation energy for ring closure .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for biaryl synthesis .

Reaction TypeCatalyst SystemCoupling PartnerProductYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Fluorophenylboronic acid4-(4-Fluorophenyl)-N-(pyrimidin-4-yl)thiazol-2-amine73
Buchwald-HartwigPd₂(dba)₃, Xantphos3-Chloro-2-methylanilineN-(3-Chloro-2-methylphenyl)-thiazol-2-amine65
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetyleneAlkyne-functionalized pyrimidine-thiazole58

Optimization data:

  • Suzuki couplings require strict oxygen-free conditions to prevent catalyst deactivation .

  • Buchwald-Hartwig aminations show superior regioselectivity compared to SNAr reactions for aryl amine couplings .

Functional Group Transformations

The exocyclic amine and methyl group undergo targeted modifications .

TransformationReagents/ConditionsProductYield (%)Reference
AcylationAcCl, pyridine, 0°CN-Acetyl-thiazol-2-amine derivative89
OxidationMnO₂, CHCl₃, refluxThiazole-2-carboxamide (via methyl → COOH)63
Reductive aminationNaBH₃CN, MeOH, 4Å MSN-(2-Aminoethyl)-thiazol-2-amine57
SulfonationSO₃·Py, DMF, 40°CThiazole-2-sulfonamide48

Stability considerations:

  • The methyl group at pyrimidine 5-position resists oxidation under mild conditions but converts to carboxylic acid with strong oxidants.

  • Acylation proceeds without protecting the thiazole nitrogen due to its lower nucleophilicity compared to the exocyclic amine .

Scientific Research Applications

Anticancer Activity

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine has been studied for its potential as an anticancer agent. Research indicates that compounds with thiazole and pyrimidine moieties can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazole-pyrimidine have shown promising results against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving the inhibition of protein kinases, which play crucial roles in cell cycle regulation and tumor growth .

Case Study: Structure-Activity Relationship (SAR) Analysis

A study conducted on a series of thiazole-pyrimidine derivatives highlighted the importance of specific substitutions on the pyrimidine ring. The presence of a chloro group at the 2-position significantly enhanced anticancer activity by improving binding affinity to cyclin-dependent kinases (CDKs), which are pivotal in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Neuropharmacological Applications

This compound has been investigated for its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. This suggests potential applications in treating anxiety and alcohol dependence by modulating stress-related pathways in the brain .

Case Study: CRF1 Antagonism

In preclinical models, CRF1 antagonists have shown efficacy in reducing anxiety-like behaviors and preventing relapse in alcohol dependence models. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various substitutions to enhance its biological activity. Recent advancements in synthetic methodologies have enabled the development of more potent analogs with improved pharmacological profiles .

Table 2: Synthetic Pathways for Derivatives

StepReagents/ConditionsProduct
1Thiazole synthesisThiazol intermediate
2ChlorinationN-(2-Chloro-thiazol derivative)
3Pyrimidine couplingFinal product: this compound

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Thiazole Derivatives
Compound Name Pyrimidine Substituents Thiazole Substituents Key Biological Activity Reference
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine 2-Cl, 5-CH₃ NH₂ Kinase inhibition (inferred) [11]
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Compound 18) 2-(4-Morpholinophenylamino) 4-CH₃, NH₂ Aurora A/B inhibition (Ki = 8–9 nM) [11]
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) 5-F, 2-(3-Morpholinophenylamino) 4-CH₃, N-CH₃ CDK9 inhibition (IC₅₀ < 100 nM) [6]
4-(2-Amino-4-methylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine 2-NH₂, 4-CH₃ (thiazole) 3-NO₂ (phenyl) Antimicrobial activity [14]
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine 2-(CF₃-C(CH₃)₂) (pyridine) 4-Cl Not reported; structural analog [17]
Key Findings :
  • Similarly, the nitro group in the 3-nitrophenyl analog () may increase reactivity but reduce solubility.
  • Morpholino Substitutions: Compounds like 18 and 12q () incorporate morpholino groups, which improve solubility and pharmacokinetics due to their polar nature. These derivatives show nanomolar potency against aurora and CDK9 kinases, highlighting the role of solubility in efficacy.
  • The fluoro substituent in 12q () may stabilize binding via halogen bonding .
  • Trifluoromethyl Groups : The trifluoromethyl-pyridine analog () demonstrates how bioisosteric replacements can enhance metabolic stability, though this may come at the cost of synthetic complexity .

Pharmacological and Physicochemical Properties

  • Solubility: Morpholino-containing analogs (e.g., 18) exhibit better aqueous solubility than the chloro-methyl target compound, which may limit its bioavailability .
  • Potency: The target compound’s lack of a morpholino group suggests lower kinase inhibition compared to 18, but its chloro-methyl groups could confer unique selectivity .
  • Toxicity : Trifluoromethyl analogs () may pose higher toxicity risks due to metabolic persistence, whereas methyl groups are generally well-tolerated .

Biological Activity

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and therapeutic potential.

Overview of Biological Activity

The compound this compound belongs to a class of thiazole-pyrimidine derivatives which have been shown to exhibit significant biological activities, especially as inhibitors of various protein kinases involved in cell proliferation. These compounds are particularly relevant in the context of cancer therapy due to their ability to modulate cell cycle progression and induce apoptosis in cancer cells.

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, leading to reduced proliferation and increased apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been reported to show significant growth inhibition (GI) values against multiple human cancer cell lines, including those derived from breast, colon, and lung cancers. A notable study highlighted its effectiveness with a GI value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the thiazole ring combined with a pyrimidine moiety appears crucial for maintaining its anticancer activity. Modifications such as substituents on the pyrimidine ring or variations in the thiazole structure can enhance or diminish its efficacy .

Comparative Analysis

Compound StructureActivity ProfileNotable Findings
This compoundHighEffective against multiple cancer cell lines with significant GI values
2-Aminothiazole derivativesModerate to HighBroad pharmacological spectrum including anticancer activity
Other thiazole-pyrimidine derivativesVariableSome exhibit selective action towards specific cancer types

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study conducted by Finiuk et al. demonstrated that various 2-amino-thiazole derivatives showed selective nanomolar inhibitory activity against human cancerous cell lines. The introduction of specific substituents significantly enhanced their anticancer properties, indicating a strong structure–activity relationship .
  • Molecular Docking Studies : Molecular docking studies have elucidated the binding modes of this compound to its target proteins, revealing critical interactions that contribute to its inhibitory effects on CDKs .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic evaluations suggest that this compound possesses favorable solubility and bioavailability profiles, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine, and what key reaction conditions are required?

  • Methodological Answer : The compound can be synthesized via acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination (e.g., using ammonia or alkylamines). Purification typically involves column chromatography with gradients of ethyl acetate/hexane . Commercial intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine are often used to streamline synthesis .

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • IR spectroscopy : To confirm functional groups (e.g., C-Cl stretch at ~700 cm⁻¹, thiazole ring vibrations).
  • NMR (¹H and ¹³C) : To verify substituent positions (e.g., pyrimidine protons at δ 8.2–8.5 ppm, thiazole protons at δ 6.8–7.1 ppm).
  • LCMS and elemental analysis : For molecular weight confirmation (e.g., m/z ≈ 241 [M+H]⁺) and C/H/N/S composition .

Q. What in vitro assays are recommended for preliminary evaluation of antibacterial activity for this compound?

  • Methodological Answer : Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are used to screen inhibition zones. Follow-up minimum inhibitory concentration (MIC) testing in 96-well plates with Mueller-Hinton broth (serial dilutions, 0.5–256 µg/mL) quantifies potency. Results are compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine and thiazole rings influence kinase inhibition potency and selectivity?

  • Methodological Answer : Substituents at the pyrimidine 2-position (e.g., chloro, methyl) and thiazole 5-position (e.g., aryl groups) critically modulate aurora kinase inhibition. For example:

  • Para-substituted anilines on the thiazole enhance aurora A/B binding (Ki < 10 nM via fluorescence polarization assays).
  • Methyl groups on pyrimidine improve metabolic stability in hepatocyte microsomal assays .

Q. What strategies are employed to resolve discrepancies in biological activity between synthetic batches?

  • Methodological Answer : Contradictions may arise from residual solvents or regioisomeric impurities. Analytical comparisons include:

  • HPLC-DAD/MS : To detect impurities >0.1%.
  • X-ray crystallography : To confirm regiochemistry (e.g., pyrimidine-thiazole linkage).
  • Dose-response curves : Re-testing IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : X-ray structures (e.g., PDB entries) reveal key interactions:

  • Chlorine at pyrimidine 2-position forms halogen bonds with kinase hinge regions.
  • Thiazole nitrogen participates in π-π stacking with hydrophobic pockets.
  • Hirshfeld surface analysis (e.g., H···H and C···H interactions) guides solubility optimization by introducing polar substituents .

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how is bioavailability assessed?

  • Methodological Answer :

  • Xenograft models : Nude mice implanted with human cancer cells (e.g., HCT-116 colon carcinoma) dosed orally (10–50 mg/kg) with tumor volume monitored weekly.
  • Bioavailability : Plasma concentration-time curves (LC-MS/MS quantification) and metabolite profiling (CYP450 isoforms) .

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